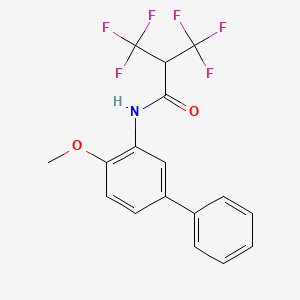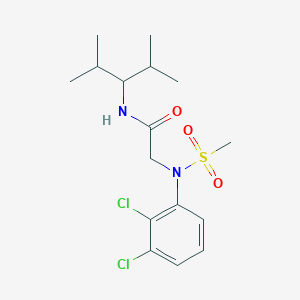acetate](/img/structure/B4922005.png)
ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate, also known as EOPA, is a chemical compound that belongs to the family of coumarin derivatives. EOPA has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is not fully understood. However, studies have suggested that ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and physiological effects:
ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to exhibit anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is its potential as a scaffold for the development of new drug candidates. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to exhibit a wide range of biological activities, making it a promising compound for further study. However, one of the limitations of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is its low solubility in water, which may limit its application in some experiments.
Orientations Futures
There are several future directions for the study of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate. One area of research is the development of new ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic benefits of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate in various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, the mechanism of action of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate needs to be further elucidated to fully understand its biological effects.
Méthodes De Synthèse
The synthesis of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate involves the reaction of ethyl phenylacetate with 8-methyl-2-oxo-4-phenyl-2H-chromene-7-carboxylic acid in the presence of a catalyst. The reaction is carried out under reflux in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to have potential as a scaffold for the development of new drug candidates.
Propriétés
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)30-22-15-14-20-21(18-10-6-4-7-11-18)16-23(27)31-24(20)17(22)2/h4-16,25H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQDERHDUSFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)

![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)

![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4921989.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)